molecular formula C4H9FOS B6172461 2-(2-fluoroethoxy)ethane-1-thiol CAS No. 2639462-94-3

2-(2-fluoroethoxy)ethane-1-thiol

Cat. No.: B6172461
CAS No.: 2639462-94-3
M. Wt: 124.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoroethoxy)ethane-1-thiol is a chemical compound with the molecular formula C_4H_9FO_2S It is characterized by the presence of a fluorine atom, an ethoxy group, and a thiol group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluoroethoxy)ethane-1-thiol typically involves the reaction of 2-fluoroethanol with ethane-1,2-dithiol in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoroethoxy)ethane-1-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions may involve the replacement of the fluorine atom with other functional groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

2-(2-Fluoroethoxy)ethane-1-thiol has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems and the development of bioactive molecules.

  • Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-fluoroethoxy)ethane-1-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form disulfide bonds with other thiol-containing molecules, leading to the modulation of biological processes.

Comparison with Similar Compounds

2-(2-Fluoroethoxy)ethane-1-thiol is unique due to its combination of fluorine, ethoxy, and thiol groups. Similar compounds include:

  • 2-(2-Chloroethoxy)ethane-1-thiol: Similar structure but with a chlorine atom instead of fluorine.

  • 2-(2-Methoxyethoxy)ethane-1-thiol: Similar structure but with a methoxy group instead of fluorine.

Properties

CAS No.

2639462-94-3

Molecular Formula

C4H9FOS

Molecular Weight

124.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.